molecular formula C10H11ClFNO B6588773 3-(4-chloro-3-fluorophenyl)morpholine CAS No. 1270530-71-6

3-(4-chloro-3-fluorophenyl)morpholine

Cat. No. B6588773
CAS RN: 1270530-71-6
M. Wt: 215.7
InChI Key:
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Description

3-(4-Chloro-3-fluorophenyl)morpholine (3-CFM) is an organic compound belonging to the morpholine class of heterocyclic compounds. It is a colorless to pale yellow liquid with an aromatic odor, and is soluble in ethanol, methanol, and water. 3-CFM is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, as well as for research purposes in the laboratory. It can also be used as a catalyst or a reagent in organic synthesis.

Scientific Research Applications

3-(4-chloro-3-fluorophenyl)morpholine is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst or reagent in organic synthesis. Additionally, 3-(4-chloro-3-fluorophenyl)morpholine has been used in the synthesis of new compounds, such as pyrimidine derivatives and polycyclic aromatic hydrocarbons. It has also been used in the synthesis of a variety of other compounds, such as 1-methyl-3-chloro-4-fluorophenylmorpholine, 3-amino-4-chloro-5-fluorophenylmorpholine, and 4-chloro-3-fluorophenylmorpholine.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)morpholine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other chemicals in the body. Additionally, 3-(4-chloro-3-fluorophenyl)morpholine has been shown to interact with certain receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chloro-3-fluorophenyl)morpholine are not yet fully understood. However, some studies have suggested that the compound may have potential therapeutic applications, such as in the treatment of depression and anxiety. Additionally, 3-(4-chloro-3-fluorophenyl)morpholine has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-chloro-3-fluorophenyl)morpholine in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize in the laboratory, and it is a relatively stable compound with a wide range of uses. However, it is important to note that 3-(4-chloro-3-fluorophenyl)morpholine can be toxic if ingested, and it can cause irritation to the eyes and skin if handled improperly. Therefore, it is important to take the necessary safety precautions when working with this compound.

Future Directions

Given the potential therapeutic applications of 3-(4-chloro-3-fluorophenyl)morpholine, there are a number of future directions for research. For example, further research could be conducted to explore the compound’s potential as an antidepressant or anxiolytic agent. Additionally, research could be conducted to further investigate the compound’s anti-inflammatory and antioxidant properties. Additionally, further research could be conducted to explore the compound’s potential as a tool for the synthesis of other compounds. Finally, further research could be conducted to explore the compound’s potential as a catalyst or reagent in organic synthesis.

Synthesis Methods

3-(4-chloro-3-fluorophenyl)morpholine can be synthesized from the condensation of 4-chloro-3-fluorobenzaldehyde with morpholine in the presence of an acid catalyst. The reaction proceeds as follows: 4-chloro-3-fluorobenzaldehyde + morpholine → 3-(4-chloro-3-fluorophenyl)morpholine. The reaction is typically conducted using aqueous sodium hydroxide as the acid catalyst and is carried out at a temperature of about 80°C. The reaction is typically complete within two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chloro-3-fluorophenyl)morpholine involves the reaction of 4-chloro-3-fluoroaniline with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "Morpholine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-fluoroaniline and morpholine in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir the mixture at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the reaction.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent and dry it under vacuum to obtain the final product, 3-(4-chloro-3-fluorophenyl)morpholine." ] }

CAS RN

1270530-71-6

Product Name

3-(4-chloro-3-fluorophenyl)morpholine

Molecular Formula

C10H11ClFNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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